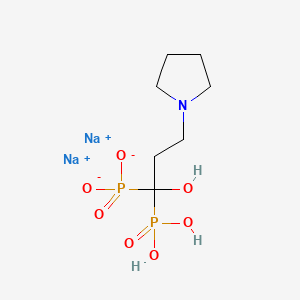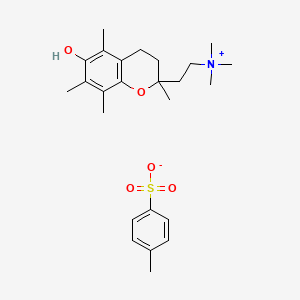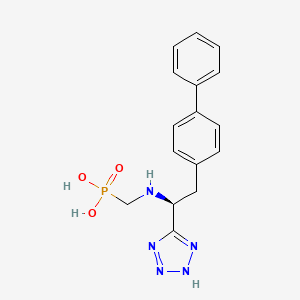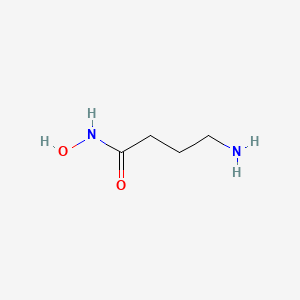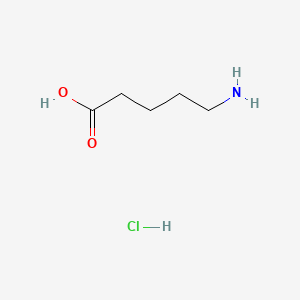
5-Aminopentanoic Acid Hydrochloride
概要
説明
5-アミノペンタン酸塩酸塩は、5-アミノバレリック酸塩酸塩としても知られており、分子式がC5H11NO2·HClの化合物です。これは、第5炭素位置にアミノ基を持つペンタン酸の誘導体です。 この化合物は、水に溶ける白色の結晶性固体であり、さまざまな科学研究アプリケーションで広く使用されています .
2. 製法
合成経路と反応条件
5-アミノペンタン酸塩酸塩は、いくつかの方法で合成できます。一般的な方法の1つは、5-ブロモペンタン酸とアンモニアを反応させ、その後塩酸で酸性化して塩酸塩を得る方法です。反応条件は通常、以下を含みます。
温度: 室温から50°C
溶媒: 水またはエタノール
反応時間: 数時間から一晩
工業生産方法
工業的には、5-アミノペンタン酸塩酸塩は、同様の反応経路を用いた大規模化学合成により製造されますが、収率と純度を高めるように最適化されています。 このプロセスには、再結晶や濾過などの追加の精製工程が含まれ、最終製品が工業規格を満たすようにします .
科学的研究の応用
5-Aminopentanoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its role as a weak agonist of gamma-aminobutyric acid (GABA) receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its interaction with GABA receptors.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
5-アミノペンタン酸塩酸塩の作用機序には、中枢神経系におけるGABA受容体との相互作用が関与します。弱いGABAアゴニストとして、GABA受容体に結合し、その活性を調節し、神経伝達に影響を与えます。 この相互作用は、神経機能に関与するさまざまな分子経路に影響を与える可能性があります .
Safety and Hazards
When handling 5-Aminopentanoic Acid Hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
5-Aminopentanoic Acid Hydrochloride plays a significant role in biochemical reactions, particularly as a weak antagonist of GABA B receptors . This compound interacts with several enzymes and proteins, including GABA transporters and receptors. The nature of these interactions involves binding to the active sites of these biomolecules, thereby modulating their activity. For instance, this compound can inhibit the uptake of GABA by synaptosomal and synaptic membrane transport processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the GABAergic signaling pathway, leading to changes in neuronal excitability and neurotransmitter release . Additionally, this compound has been shown to impact gene expression related to GABA metabolism and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA receptors and transporters. This binding can result in either inhibition or activation of these biomolecules, depending on the context. For instance, it can inhibit the action of GABA B receptor agonists like baclofen, thereby modulating muscle relaxation and other physiological responses . Changes in gene expression related to GABA metabolism are also observed, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate GABAergic signaling without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and muscle relaxation have been observed . Threshold effects are also noted, where a certain dosage is required to elicit a measurable physiological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lysine degradation. It can be produced endogenously or through bacterial catabolism of lysine, forming 5-aminovalerate via a multi-step reaction . This compound interacts with enzymes such as lysine decarboxylase and piperideine-6-carboxylate dehydrogenase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . For example, it can be transported across the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on GABAergic signaling .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in synaptic vesicles and neuronal membranes is particularly important for its role in modulating GABAergic signaling .
準備方法
Synthetic Routes and Reaction Conditions
5-Aminopentanoic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 5-bromopentanoic acid with ammonia, followed by acidification with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis involving similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
化学反応の分析
反応の種類
5-アミノペンタン酸塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するように酸化できます。
還元: 第一級アミンを形成するように還元できます。
置換: アミノ基は求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。
生成される主な生成物
酸化: 5-オキソペンタン酸またはグルタル酸の生成。
還元: 5-アミノペンタノールの生成。
置換: N-置換誘導体の生成.
4. 科学研究アプリケーション
5-アミノペンタン酸塩酸塩は、さまざまな科学研究分野で使用されています。
化学: 有機合成におけるビルディングブロックとして、および化学反応における試薬として使用されます。
生物学: γ-アミノ酪酸(GABA)受容体の弱いアゴニストとしての役割が研究されています。
医学: GABA受容体との相互作用により、神経疾患における潜在的な治療用途が調査されています。
類似化合物との比較
類似化合物
γ-アミノ酪酸(GABA): アミノ基の位置が異なる、構造が類似した神経伝達物質。
5-アミノバレリック酸: 5-アミノペンタン酸の塩酸塩ではない形態。
4-アミノ酪酸: 炭素鎖の長さが異なる、構造が類似した別のアミノ酸。
独自性
特性
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-95-2 | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxybutylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




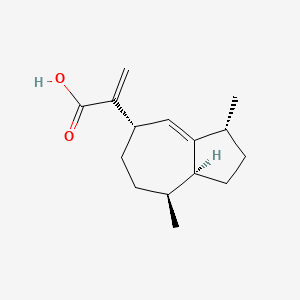
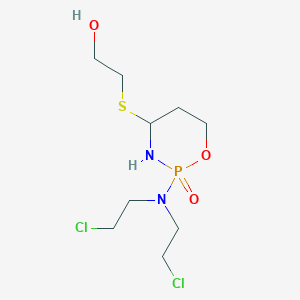

![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)
